Ethyl 4-amino-6-(chloromethyl)picolinate

Catalog No.
S12196267
CAS No.
M.F
C9H11ClN2O2
M. Wt
214.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-amino-6-(chloromethyl)picolinate

Product Name

Ethyl 4-amino-6-(chloromethyl)picolinate

IUPAC Name

ethyl 4-amino-6-(chloromethyl)pyridine-2-carboxylate

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)8-4-6(11)3-7(5-10)12-8/h3-4H,2,5H2,1H3,(H2,11,12)

InChI Key

HQWGIAKLCKBMQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)CCl)N

Ethyl 4-amino-6-(chloromethyl)picolinate is a synthetic compound belonging to the class of picolinate derivatives. Its molecular structure includes an ethyl ester group, an amino group at the 4-position, and a chloromethyl group at the 6-position of the picolinate ring. This unique arrangement imparts distinctive chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and potential therapeutic applications.

  • Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alcohols, leading to the formation of diverse derivatives.
  • Oxidation Reactions: The amino group can be oxidized to form nitro derivatives, while the chloromethyl group can also be oxidized to produce corresponding carboxylic acids or aldehydes.
  • Reduction Reactions: Nitro derivatives can be reduced back to amines using reducing agents like sodium borohydride or lithium aluminum hydride.

The common reagents and conditions for these reactions include polar solvents like dimethylformamide and dimethyl sulfoxide for substitution, and potassium permanganate or hydrogen peroxide for oxidation.

Ethyl 4-amino-6-(chloromethyl)picolinate exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been investigated for its potential as a biochemical probe in enzyme studies and as a starting point for drug discovery. The compound's ability to interact with specific molecular targets allows it to influence various biochemical pathways, including those related to enzyme inhibition.

The synthesis of Ethyl 4-amino-6-(chloromethyl)picolinate typically involves the chloromethylation of ethyl 4-amino-6-hydroxymethylpicolinate. Common methods include:

  • Chloromethylation: Utilizing chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of bases like pyridine.
  • Industrial Production: Large-scale synthesis often employs continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.

Ethyl 4-amino-6-(chloromethyl)picolinate has diverse applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Used in research to study enzyme activities and mechanisms.
  • Medicine: Explored for potential therapeutic applications in drug development.
  • Industry: Utilized in producing agrochemicals, dyes, and polymers.

The compound's interaction with biological targets is significant for understanding its mechanism of action. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. This property is particularly useful for studying enzyme mechanisms and developing inhibitors.

Several compounds share structural similarities with Ethyl 4-amino-6-(chloromethyl)picolinate. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
Ethyl 6-(chloromethyl)picolinateChloromethyl group at the 6-position; lacks amino group at the 4-positionDifferent reactivity due to substitution position
Ethyl 4-amino-6-(hydroxymethyl)picolinateHydroxymethyl group instead of a chloromethyl groupHydroxymethyl offers different chemical behavior
Ethyl 4-amino-2-methylpyridineAmino group at the 4-position; methyl substitution at the 2-positionDifferent biological activity due to methyl group
Ethyl picolinateBasic structure without amino or chloromethyl substitutionsServes as a baseline for comparison

Ethyl 4-amino-6-(chloromethyl)picolinate stands out due to its dual functionality, allowing it to participate in a wider range of

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

214.0509053 g/mol

Monoisotopic Mass

214.0509053 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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